Ethyl 2-nitrobenzoate
Overview
Description
Ethyl 2-nitrobenzoate is an organic compound with the chemical formula C₉H₉NO₄ and a molecular weight of 195.17 g/mol . It is a colorless or pale yellow liquid with a fragrant odor . This compound is commonly used as a reagent and intermediate in organic synthesis, and it can be utilized to synthesize other organic compounds such as fluorescent dyes and fragrances .
Mechanism of Action
Target of Action
Ethyl 2-nitrobenzoate is a chemical compound with a molecular formula of C9H9NO4 It’s worth noting that this compound is a precursor in the synthesis of benzocaine , a local anesthetic that acts by blocking nerve impulses and reducing the permeability of the neuronal membrane to sodium ions .
Mode of Action
In the context of its role as a precursor in the synthesis of benzocaine, it undergoes a series of chemical reactions, including esterification and nitro reduction .
Biochemical Pathways
As a precursor in the synthesis of benzocaine, it’s involved in the esterification of p-nitrobenzoic acid to its ethyl ester followed by nitro reduction .
Result of Action
Its derivative, benzocaine, acts as a local anesthetic, blocking nerve impulses and reducing the permeability of the neuronal membrane to sodium ions .
Biochemical Analysis
Biochemical Properties
Ethyl 2-nitrobenzoate plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as 2-nitrobenzoate-2-monooxygenase, salicylate hydroxylase, and catechol-1,2-dioxygenase. These enzymes facilitate the conversion of this compound into salicylate and catechol, which are further metabolized in various biochemical pathways . The interactions between this compound and these enzymes are essential for its degradation and subsequent utilization in metabolic processes.
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific signaling molecules, leading to alterations in cellular responses. Additionally, this compound has been shown to impact gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in changes in the expression levels of genes involved in metabolic pathways and cellular functions.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific enzymes, such as 2-nitrobenzoate-2-monooxygenase, inhibiting their activity and leading to the accumulation of intermediate metabolites . This inhibition can affect downstream metabolic processes and alter the overall cellular metabolism. Additionally, this compound can modulate gene expression by interacting with transcription factors, resulting in changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a significant role in its temporal effects. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . Long-term exposure to this compound has been shown to affect cellular function, leading to alterations in metabolic pathways and cellular responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects on cellular function and metabolism. At higher doses, this compound can induce toxic or adverse effects, including alterations in enzyme activity, gene expression, and cellular metabolism . Threshold effects have been observed, where specific dosages result in significant changes in cellular responses and metabolic pathways .
Metabolic Pathways
This compound is involved in several metabolic pathways, including its degradation by enzymes such as 2-nitrobenzoate-2-monooxygenase, salicylate hydroxylase, and catechol-1,2-dioxygenase . These enzymes catalyze the conversion of this compound into salicylate and catechol, which are further metabolized in various biochemical pathways. The interactions between this compound and these enzymes are essential for its utilization in metabolic processes and the regulation of metabolic flux .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These transporters facilitate the uptake and localization of this compound in specific cellular compartments . The compound’s distribution within cells can affect its activity and function, influencing cellular responses and metabolic processes .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within cells can influence its interactions with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-nitrobenzoate is typically synthesized through the nitration of benzoic acid to form 2-nitrobenzoic acid, which is then esterified with ethanol . The nitration process involves reacting benzoic acid with nitric acid, while the esterification process involves reacting 2-nitrobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the use of efficient catalysts to facilitate the nitration and esterification reactions .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-nitrobenzoate undergoes various chemical reactions, including:
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as ethyl iodide in solvents like acetonitrile-methanol mixtures.
Major Products Formed:
Scientific Research Applications
Ethyl 2-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and fragrances.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is involved in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of insecticides and fungicides.
Comparison with Similar Compounds
Ethyl 2-nitrobenzoate can be compared with other nitrobenzoate esters, such as:
- Ethyl 4-nitrobenzoate
- Methyl 3-nitrobenzoate
- Methyl 4-nitrobenzoate
Uniqueness: this compound is unique due to the position of the nitro group on the benzene ring, which influences its reactivity and the types of reactions it can undergo. The ortho position of the nitro group in this compound allows for specific interactions and reactions that are different from those of its para and meta counterparts .
Properties
IUPAC Name |
ethyl 2-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-2-14-9(11)7-5-3-4-6-8(7)10(12)13/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNMAYYYYSWTIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60209855 | |
Record name | Ethyl 2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60209855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
610-34-4 | |
Record name | Benzoic acid, 2-nitro-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=610-34-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-nitrobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610344 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 2-nitrobenzoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4685 | |
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Record name | Ethyl 2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60209855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-nitrobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.292 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Ethyl 2-nitrobenzoate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJJ25B6JXT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the crystal structure of Ethyl 2-nitrobenzoate?
A: Understanding the crystal structure of a molecule can offer insights into its chemical behavior and potential applications. The crystal structure of this compound reveals that the nitrobenzene ring and the imidazole ring are not coplanar, exhibiting a dihedral angle of 37.38° []. This non-planarity is significant as it can influence the molecule's reactivity and interactions with other molecules. Additionally, the crystal packing is stabilized by weak interactions like C—H⋯O, C—H⋯N, and π–π stacking interactions []. These interactions contribute to the overall stability of the crystal lattice.
Q2: How is this compound utilized in the synthesis of heterocyclic compounds?
A: this compound serves as a valuable starting material in the synthesis of pyrazoline and thiadiazoline heterocycles []. These heterocycles are of significant interest due to their potential biological activities, particularly as inhibitors of nitric oxide synthase (NOS) []. The synthesis involves reacting this compound with hydrazine derivatives to form pyrazolines or with thiosemicarbazide derivatives to yield thiadiazolines. This synthetic approach highlights the versatility of this compound as a building block for constructing diverse chemical structures with potential pharmaceutical applications.
Q3: Can this compound be selectively reduced to the corresponding amine?
A: Yes, this compound can be selectively reduced to the corresponding amine using triethyl phosphite []. While other nitro-containing compounds might undergo cyclization reactions under these conditions, this compound primarily yields the amine and phosphoramidates []. This selectivity is important as it allows for the targeted synthesis of specific compounds from this compound, expanding its utility in organic synthesis.
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